molecular formula C20H16N2O3S2 B2958139 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide CAS No. 921870-32-8

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2958139
CAS No.: 921870-32-8
M. Wt: 396.48
InChI Key: HJEIIXGVECGUSR-UHFFFAOYSA-N
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Description

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide is a useful research compound. Its molecular formula is C20H16N2O3S2 and its molecular weight is 396.48. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

A study synthesized novel compounds related to benzofurans and thiazoles, including N-(thiazol-2-yl)benzamide derivatives, showing significant anti-inflammatory and analgesic activities. These compounds displayed high cyclooxygenase-2 (COX-2) selectivity and analgesic and anti-inflammatory effects comparable to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).

Anticancer Activity

A series of N-(thiazol-2-yl)benzamide derivatives were synthesized and evaluated for their anticancer activity. These compounds showed promising results against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Some compounds displayed GI50 values comparable to Adriamycin, a standard anticancer drug (Tiwari et al., 2017).

Alzheimer's Disease Treatment

A study focusing on the development of 5-aroylindolyl-substituted hydroxamic acids found that one compound, N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide, had potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound was effective in decreasing tau protein phosphorylation and aggregation, showing potential as a treatment for Alzheimer's disease (Lee et al., 2018).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives have been investigated as new series of supramolecular gelators. These gelators showed potential in forming stable gels with ethanol/water and methanol/water mixtures, driven by non-covalent interactions such as π-π interaction, N–H⋯N, and S⋯O interaction. This study highlights the role of methyl functionality and multiple non-covalent interactions in gelation behavior (Yadav & Ballabh, 2020).

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c1-24-16-5-3-4-13-10-17(25-18(13)16)15-11-27-20(21-15)22-19(23)12-6-8-14(26-2)9-7-12/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEIIXGVECGUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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